molecular formula C6H6 B108002 1,2-Dideuteriobenzene CAS No. 19467-24-4

1,2-Dideuteriobenzene

Cat. No. B108002
CAS RN: 19467-24-4
M. Wt: 80.12 g/mol
InChI Key: UHOVQNZJYSORNB-QDNHWIQGSA-N
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Description

1,2-Dideuteriobenzene is a deuterated analog of benzene where two hydrogen atoms are replaced by deuterium. This compound is not directly discussed in the provided papers, but its properties and reactions can be inferred from studies on similar benzene derivatives and halogenated benzenes.

Synthesis Analysis

The synthesis of benzene derivatives often involves substitution reactions or the use of precursor compounds. For example, a digermabenzene was synthesized from a digermyne precursor and acetylene . Similarly, 1,2-dibromobenzenes, which are structurally related to 1,2-dideuteriobenzene, were synthesized through regioselective bromination and halogen/metal permutations . These methods could potentially be adapted for the synthesis of 1,2-dideuteriobenzene by substituting the appropriate deuterated reagents.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be determined using X-ray crystallography and theoretical calculations. For instance, a digermabenzene showed a trans-bent geometry around the germanium atoms, with calculations suggesting aromaticity . The structure of 1,2-dideuteriobenzene would likely retain the aromaticity of benzene, with the deuterium atoms affecting the vibrational modes due to their greater mass compared to hydrogen.

Chemical Reactions Analysis

Benzene derivatives undergo various chemical reactions, including redox processes and nucleophilic substitutions. For example, a tetrafluorobenzene derivative underwent aromatic nucleophilic substitution . The presence of deuterium in 1,2-dideuteriobenzene could influence reaction kinetics and mechanisms due to the isotope effect, where bonds involving deuterium are stronger than those with hydrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives, such as fluorinated benzenes, can be characterized by spectroscopic methods and electrochemical measurements . The introduction of deuterium would likely alter the NMR spectra and could affect the redox properties of 1,2-dideuteriobenzene. The crystal structure of related compounds, such as 1,2,3,5-tetrafluorobenzene, reveals intermolecular interactions that contribute to the overall stability of the crystal lattice . These properties would be important to consider when studying 1,2-dideuteriobenzene.

Scientific Research Applications

Kinetic Isotope Effects

1,2-Dideuteriobenzene and its derivatives have been studied for their role in understanding kinetic isotope effects, especially in solvolysis reactions. For instance, Maskill (1976) investigated the deuterium kinetic isotope effects in the solvolysis of exo-norborn-2-yl bromobenzene-p-sulfonate, providing insights into the mechanism involving bridging at the transition state leading to nonclassical cations (Maskill, 1976).

Spectroscopy and Photoreactions

Studies on 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane (d(2)-1) have contributed to understanding photoreactions and spectroscopy. Ikeda et al. (2003) explored the degenerate rearrangement in electron-transfer photoreactions, using spectroscopic methods like absorption spectroscopy and EPR (Ikeda et al., 2003).

Organometallic Chemistry

In the field of organometallic chemistry, 1,2-dideuteriobenzene analogs have been synthesized and characterized for their unique properties. Sasamori et al. (2015) successfully synthesized a 1,2-digermabenzene with significant aromaticity, demonstrating the potential of such compounds in organometallic applications (Sasamori et al., 2015).

Thermodynamic Studies

Ma and Beyerlein (1983) investigated the thermal diffusion isotope effect in mixtures involving 1,2-dideuteriobenzene, contributing to the understanding of thermodynamic properties of such compounds (Ma & Beyerlein, 1983).

properties

IUPAC Name

1,2-dideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C=CC=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317178
Record name Benzene-1,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dideuteriobenzene

CAS RN

19467-24-4
Record name Benzene-1,2-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19467-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Wu, D Cremer - The Journal of Physical Chemistry A, 2003 - ACS Publications
Using the concept of a mass reaction path, we developed an algorithm that leads to the correct correlation of the vibrational modes of two isotopomers. The mass reaction path is …
Number of citations: 12 pubs.acs.org
H Zuilhof, G Lodder - The Journal of Physical Chemistry, 1992 - ACS Publications
The effect of isotopic substitution on the electron affinity () of benzene and pyrene was studied using semiempirical MO calculations. Zero-point energy calculations were performed for …
Number of citations: 16 pubs.acs.org
CD Stevenson, KA Reidy, SJ Peters… - Journal of the American …, 2002 - ACS Publications
The sequential addition of deuteriums to the six possiblesites in benzene results in a nonlinear decrease in the solution EA, and this decrease in the EA is independent of the relative …
Number of citations: 26 pubs.acs.org
DD Haas, WH Rastetter - Journal of the American Chemical …, 1976 - ACS Publications
Proton magnetic resonance studies have yielded information concerningthe conformation and the degenerate Cope rearrangement ofiypt-oxepin oxide (1). Proton-proton coupling …
Number of citations: 13 pubs.acs.org
HA Connon - 1978 - search.proquest.com
STUDIES IN REACTION CALORIMETRY. STUDIES IN REACTION CALORIMETRY. Full Text INFORMATION TO USERS This material was produced from a microfilm copy of the …
Number of citations: 2 search.proquest.com
MA McKervey, GB Gill - Alicyclic Chemistry, 1978 - The Royal Society of Chemistry
Number of citations: 3

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